LogP Shift of ~3.3 Units vs Unprotected THIQ-1-Carboxylic Acid Dictates Chromatographic and Extraction Behavior
Boc protection of the endocyclic amine in THIQ-1-carboxylic acid produces a dramatic increase in lipophilicity. The Boc-protected target compound has a consensus LogP of 2.02 (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . In contrast, the unprotected parent compound, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, exhibits a predicted LogP of −1.3 to −1.2 (ALOGPS) [1]. This LogP shift of approximately +3.3 log units means the Boc-protected form is roughly 2000-fold more lipophilic, profoundly affecting reversed-phase HPLC retention, liquid-liquid extraction efficiency, and membrane permeability predictions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 2.02 (Bidepharm; average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT methods) |
| Comparator Or Baseline | Unprotected 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: predicted LogP = −1.3 to −1.2 (ALOGPS) |
| Quantified Difference | ΔLogP ≈ +3.3 log units (≈2000-fold increase in lipophilicity) |
| Conditions | Computational prediction; multiple algorithms applied to each compound by respective databases (Bidepharm and HMDB) |
Why This Matters
Procurement for applications requiring specific LogP windows — e.g., blood-brain barrier penetration, reversed-phase purification, or formulation development — must account for this 2000-fold lipophilicity difference; the unprotected and Boc-protected forms are not interchangeable in any protocol where partition behavior is relevant.
- [1] Human Metabolome Database. Metabocard for 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (HMDB0246650). Predicted LogP −1.3 (ALOGPS). View Source
